4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the dihydropyrimidine (DHPM) class, structurally characterized by a tetrahydropyrimidine core substituted with a 3-bromophenyl group at position 4, a 2,3-dimethylphenyl carboxamide at position 5, and a thioxo group at position 2. It is synthesized via Biginelli-like cyclocondensation reactions, as inferred from analogous methods in and . Its structural uniqueness lies in the electron-withdrawing bromine atom at the 3-position of the phenyl ring and the sterically hindered 2,3-dimethylphenyl carboxamide moiety, which may influence bioactivity and binding interactions.
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYMTTXCKERDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has gained attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₁₄H₁₆BrN₃OS
- Molecular Weight : 352.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For example:
- In vitro tests demonstrated that derivatives of tetrahydropyrimidines possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A study indicated that modifications in the phenyl groups can enhance antimicrobial efficacy by increasing membrane permeability of bacterial cells .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Cell Line Studies : In vitro assays on human cancer cell lines have shown that tetrahydropyrimidine derivatives can inhibit cell proliferation and induce apoptosis .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Substituent Effects : The presence of bromine in the para position and dimethyl groups significantly influences the compound's lipophilicity and biological activity.
- Thioxo Group : The thioxo moiety has been linked to increased biological activity due to its ability to form reactive intermediates .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Enzyme Inhibition | Significant |
Case Studies
-
Antimicrobial Study :
- Researchers synthesized a series of tetrahydropyrimidines, including the target compound. They tested these compounds against a panel of pathogens using disk diffusion methods. Results indicated a clear zone of inhibition against S. aureus, suggesting promising antimicrobial properties.
-
Anticancer Research :
- A study evaluated the effects of the compound on human lung cancer cells (A549). The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
Scientific Research Applications
Antitumor Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance biological activity.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | KB | 15 |
| Compound B | DLD | 10 |
| Compound C | HepG2/A2 | 8 |
Enzyme Inhibition
Studies have shown that compounds similar to this tetrahydropyrimidine can act as inhibitors for various enzymes. For instance:
- HIV-1 Integrase Inhibition : Some derivatives exhibited IC50 values as low as 0.65 µM in vitro against HIV-1 integrase but did not show significant antiviral activity in cellular models.
The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of metabolic pathways crucial for cancer cell proliferation or viral replication.
Case Studies
- HIV Integrase Inhibition : A study evaluated several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound showed promising results in enzyme assays but failed to translate into effective antiviral activity in cellular models.
- Antitumor Evaluation : Another investigation focused on a series of tetrahydropyrimidines and their effects on human tumor cells. The study revealed that specific structural modifications could significantly enhance cytotoxicity against various cancer types.
Comparison with Similar Compounds
Key Observations:
Position of Bromine Substituent :
- The 3-bromophenyl group in the target compound (vs. 4-bromophenyl in and ) may alter steric and electronic interactions in protein binding pockets. For example, the 4-bromophenyl analog in exhibited cytotoxicity (IC50 = 15.7 µM), but the target compound’s 3-bromo configuration could enhance selectivity for EGFR/CA IX due to spatial alignment differences .
- Ethyl ester derivatives (e.g., ) show reduced cellular uptake compared to carboxamide derivatives due to lower lipophilicity .
Carboxamide vs. Ester Functional Groups :
- Carboxamide groups (as in the target compound and ) improve hydrogen-bonding capacity with target proteins, critical for kinase inhibition . In contrast, ester derivatives () prioritize metabolic stability but lack strong binding interactions .
Bioactivity Profiles
Table 2: Comparative Bioactivity Data
Key Findings:
- Antioxidant vs.
- Target Selectivity: The target compound’s predicted EGFR/CA IX inhibition aligns with the role of bromine in enhancing halogen bonding with kinase domains, a feature absent in non-halogenated analogs .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound is synthesized via multi-step condensation and cyclization reactions. Key precursors include substituted phenyl amines and tetrahydropyrimidine derivatives. For example, condensation of 3-bromophenyl isocyanate with a 2,3-dimethylphenyl amine intermediate, followed by cyclization using thiourea under reflux in ethanol (70–80°C) for 6–8 hours, yields the tetrahydropyrimidine core. Reaction conditions (solvent polarity, temperature, and catalyst use) must be tightly controlled to avoid side products like over-oxidized pyrimidines .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ring saturation. Mass spectrometry (MS) confirms molecular weight, while High-Resolution MS (HRMS) validates the molecular formula. Infrared (IR) spectroscopy identifies the thioxo (C=S) group at ~1150–1250 cm⁻¹. X-ray crystallography, if feasible, resolves stereochemical ambiguities in the tetrahydropyrimidine ring .
Q. How can researchers evaluate the compound’s preliminary biological activity?
Standard assays include:
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) using broth microdilution .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the thioxo group’s affinity for metal ions in catalytic sites .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
Structure-Activity Relationship (SAR) studies suggest:
- Replacing the 3-bromophenyl group with electron-withdrawing substituents (e.g., nitro) improves antimicrobial activity but may increase cytotoxicity.
- Substituting the 2,3-dimethylphenyl group with bulkier aryl rings (e.g., naphthyl) enhances binding to hydrophobic enzyme pockets.
- Optimizing the thioxo group’s position (e.g., 2-thioxo vs. 4-thioxo) alters redox properties and metal chelation capacity .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Mitigation approaches include:
- Standardized protocols : Use consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and replicate counts (n ≥ 3).
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
- Computational modeling : Molecular docking to compare binding affinities across assay setups .
Q. How does the compound’s stability under physiological conditions impact experimental design?
The thioxo group is prone to oxidation in aqueous media. Stability studies (HPLC monitoring over 24–72 hours in PBS at 37°C) guide formulation adjustments:
- Lyophilization : Enhances shelf life for in vivo studies.
- Prodrug design : Masking the thioxo group with acetyl or PEGylated moieties improves plasma stability .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or pkCSM estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- Metabolic clearance : CYP450 enzyme interaction risks (e.g., CYP3A4 inhibition).
- Toxicity : AMES test predictions for mutagenicity. Validate with in vitro hepatocyte assays .
Methodological Considerations
Q. How to design a robust SAR study for analogs of this compound?
- Scaffold diversification : Synthesize analogs with variations in the bromophenyl, methyl, and thioxo groups.
- High-throughput screening : Use 96-well plates for parallel bioactivity testing.
- Data normalization : Express activity relative to a positive control (e.g., ciprofloxacin for antimicrobial assays) .
Q. What statistical models are appropriate for analyzing dose-response data?
Nonlinear regression (e.g., Hill equation) fits dose-response curves to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests to compare group means. For high variability, apply robust regression or bootstrap resampling .
Q. How to address low yields in large-scale synthesis?
- Catalyst optimization : Transition from homogeneous (e.g., p-TsOH) to heterogeneous catalysts (e.g., zeolites) for easier recovery.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
